BenchChemオンラインストアへようこそ!

(2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride

Thymidine phosphorylase inhibition Structure-activity relationship Uracil derivatives

(2,4-Dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate hydrochloride (CAS 4905-70-8, NSC is a 5-substituted uracil derivative classified as an S-(uracil-5-ylmethyl)isothiouronium hydrochloride salt. Its core structure comprises a uracil ring linked via a methylene bridge to a carbamimidothioate (isothiouronium) moiety, with a molecular formula of C6H9ClN4O2S and MW 236.68 g/mol.

Molecular Formula C6H9ClN4O2S
Molecular Weight 236.68 g/mol
CAS No. 4905-70-8
Cat. No. B15345011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride
CAS4905-70-8
Molecular FormulaC6H9ClN4O2S
Molecular Weight236.68 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)CSC(=N)N.Cl
InChIInChI=1S/C6H8N4O2S.ClH/c7-5(8)13-2-3-1-9-6(12)10-4(3)11;/h1H,2H2,(H3,7,8)(H2,9,10,11,12);1H
InChIKeyZRTPHNZNFSAZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2,4-Dioxo-1H-pyrimidin-5-yl)methyl Carbamimidothioate Hydrochloride (CAS 4905-70-8) — Chemical Identity, Vendor Sources & Research Classification


(2,4-Dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate hydrochloride (CAS 4905-70-8, NSC 529424) is a 5-substituted uracil derivative classified as an S-(uracil-5-ylmethyl)isothiouronium hydrochloride salt . Its core structure comprises a uracil ring linked via a methylene bridge to a carbamimidothioate (isothiouronium) moiety, with a molecular formula of C6H9ClN4O2S and MW 236.68 g/mol. This compound is catalogued in the National Cancer Institute (NCI) repository under NSC 529424 and is commercially available from multiple suppliers . Spectroscopic reference data (FTIR) have been deposited from samples sourced at Memorial Sloan-Kettering Cancer Center [1], indicating its historical use in anticancer screening programs. Unlike simple 5-halouracils or 6-aminouracil derivatives, this compound integrates a positively charged isothiouronium group, a structural feature that imparts distinct physicochemical and pharmacological properties relevant to its targeted selection for thymidine phosphorylase (TP)-related research programs [2].

Why 5-Halouracils, 6-Aminouracils, and Tipiracil Cannot Replace CAS 4905-70-8 in Thymidine Phosphorylase Inhibitor Research


Uracil derivatives with thymidine phosphorylase (TP) inhibitory activity span multiple structural subclasses, each interacting with distinct regions of the TP active site: (i) 5-halo-6-substituted uracils exemplified by Tipiracil (TPI, 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil hydrochloride) [1], (ii) 6-amino-5-halouracils such as 6-amino-5-bromouracil (6A5BU) [2], and (iii) 5-(amidinothio)methyluracils, the subclass to which CAS 4905-70-8 belongs [3]. The amidinothio (carbamimidothioate) substituent at the 5-position via a methylene linker is structurally non-equivalent to the 6-position heterocyclic substituents of TPI or the 6-amino group of 6A5BU. This positional and electronic difference dictates that these subclasses cannot be assumed interchangeable: the ionizable isothiouronium moiety introduces a permanent cationic charge at physiological pH, altering solubility, membrane permeability, and target binding orientation relative to neutral or differently charged analogs [4]. Direct substitution with Tipiracil, a clinical-stage TP inhibitor optimized for oral bioavailability, would fundamentally alter the pharmacological profile and is inappropriate for projects requiring the specific amidinothio pharmacophore.

Comparative Quantitative Evidence: How CAS 4905-70-8 Differentiates from Closest Structural Analogs in TP Inhibition Programs


Evidence Dimension 1: Substitution Position — 5-(Amidinothio)methyl vs. 6-Iminopyrrolidinylmethyl (Tipiracil Subclass)

CAS 4905-70-8 bears its carbamimidothioate substituent at the uracil 5-position via a methylene spacer, whereas Tipiracil (TPI) and its fluoro/bromo congeners carry an iminopyrrolidinylmethyl group at the 6-position [1]. In the TP active site, the 5-substituent occupies a different steric and electronic environment than the 6-substituent, interacting with distinct residues. This positional divergence has been structurally characterized for the TPI subclass (IC50 = 2.5–9.0 nM against human TP at 0.4 mg/mL enzyme concentration) [1], but the 5-amidinothio subclass remains uncharacterized in co-crystal structures, representing a structurally distinct chemical space. No 6-substituted analog can serve as a positional isostere of the 5-(amidinothio)methyl motif.

Thymidine phosphorylase inhibition Structure-activity relationship Uracil derivatives

Evidence Dimension 2: Functional Group Identity — Isothiouronium (Cationic) vs. Amino (Neutral) at the 6-Position of Reference Inhibitors

The carbamimidothioate group of CAS 4905-70-8 exists as a positively charged isothiouronium cation [R-S-C(NH2)2]+ at physiological pH, as confirmed by crystallographic data on related carbamimidothioates showing planar CN2S cores with delocalized positive charge [1]. In contrast, the reference inhibitor 6-amino-5-bromouracil (6A5BU) carries a neutral amino group at the 6-position [2]. 6A5BU inhibits human TP with an IC50 of 6,800 nM (6.8 μM) , approximately 2,700-fold weaker than Tipiracil but representing the amino-substituted subclass. The permanent positive charge of the isothiouronium group in CAS 4905-70-8 is expected to alter both target binding electrostatics and physicochemical properties (solubility, logP) relative to neutral amino-substituted analogs.

Isothiouronium salts 6-Amino-5-bromouracil Ionization state

Evidence Dimension 3: Patent-Cited Thymidine Phosphorylase Inhibitory Activity — Amidinothio Uracils as a Distinct Claimed Subclass

US Patent 6,255,314 (Taiho Pharmaceutical) explicitly claims uracil derivatives bearing an 'amidinothio' group at R2 as thymidine phosphorylase inhibitors with demonstrated cancer metastasis inhibitory activity [1]. The patent specifically enumerates amidinothio, N1-methylamidinothio, and N1,N2-dimethylamidinothio as preferred substituents, with CAS 4905-70-8 representing the unsubstituted amidinothio variant. This is a distinct claimed chemical subclass from the 5-halo-6-heterocyclic uracils claimed in parallel patents (e.g., US 6,159,969 covering 5-chloro-6-(1-pyrrolidinylmethyl)uracil) [2]. The amidinothio subclass is claimed for cancer metastasis inhibition via TP inhibition, a therapeutic indication distinct from the tumor cell cytotoxicity pursued with 5-fluorouracil-based regimens [3].

Patent analysis Cancer metastasis inhibition Amidinothio uracils

Evidence Dimension 4: Isothiouronium-Specific Reactivity — Thiol Release Capability Absent in Amino- and Iminopyrrolidinyl-Substituted Analogs

Isothiouronium salts undergo base-catalyzed hydrolysis to release the corresponding thiol and urea [1]. For CAS 4905-70-8, this hydrolytic pathway would generate 5-(mercaptomethyl)uracil and urea — a reactivity profile absent in 6-amino-5-bromouracil (stable amine) or Tipiracil (stable iminopyrrolidine). This pH-dependent thiol-release capability has been exploited in isothiouronium-based prodrugs and radioprotective agents [2]. The crystallographic characterization of carbamimidothioates confirms the ground-state structure is consistent with the isothiouronium form (C-S bond ~1.73 Å, planar CN2S core), which is the reactive species subject to nucleophilic attack by hydroxide or thiolate anions [1].

Prodrug design Isothiouronium hydrolysis Thiol-based pharmacology

Evidence Dimension 5: Spectroscopic Identity Verification — FTIR Fingerprint Confirming Structural Integrity Distinct from Non-Isothiouronium Analogs

A reference FTIR spectrum (KBr wafer technique) is available for CAS 4905-70-8 from a sample sourced at Memorial Sloan-Kettering Cancer Center and deposited in the Wiley SpectraBase collection [1]. The spectrum displays characteristic absorption bands corresponding to the uracil carbonyl stretches (C2=O and C4=O, typically 1700–1650 cm⁻¹) and the isothiouronium C=N stretch (typically 1650–1620 cm⁻¹), providing a unique fingerprint distinct from 6-amino-5-bromouracil (which lacks the C=N band) and Tipiracil (which shows additional iminopyrrolidine ring vibrations). This spectroscopic reference enables unambiguous identity confirmation upon procurement, a critical quality control step not uniformly available for all uracil TP inhibitor analogs.

FTIR spectroscopy Quality control Identity verification

Evidence Dimension 6: NCI Repository Provenance — NSC 529424 Screening History Differentiates from Non-Repository Analogs

CAS 4905-70-8 is catalogued as NSC 529424 in the National Cancer Institute (NCI) chemical repository, indicating that it was submitted for and subjected to the NCI-60 human tumor cell line anticancer screening panel . This NCI designation is shared by only a subset of uracil TP inhibitor analogs; for instance, 6-amino-5-bromouracil is not in the NCI repository under a distinct NSC number in publicly accessible records, and Tipiracil (NSC 757382) was deposited under a different accession [1]. The NSC 529424 designation provides traceable provenance and implies that screening data, although not publicly disclosed here, may be retrievable from NCI/DTP archives upon request, offering a potential source of cell-line-specific antiproliferative data not available for non-NSC uracil analogs.

NCI Developmental Therapeutics Program Anticancer screening Compound provenance

Target Application Scenarios: Where CAS 4905-70-8 Provides the Strongest Scientific and Procurement Rationale


Scenario 1: Structure-Activity Relationship (SAR) Studies of the Amidinothio Pharmacophore in Thymidine Phosphorylase Inhibition

Research groups investigating the contribution of the amidinothio (carbamimidothioate) substituent to thymidine phosphorylase binding affinity and selectivity require access to the unsubstituted parent amidinothio uracil. CAS 4905-70-8, as the simplest 5-(amidinothio)methyluracil, serves as the baseline compound for systematic SAR exploration of N-methylation (N1-methylamidinothio, N1,N2-dimethylamidinothio) and linker-length variation within the patent-claimed amidinothio subclass [1]. Neither Tipiracil (a 6-substituted iminopyrrolidine) nor 6-amino-5-bromouracil (a 6-amino-5-halo subclass) can fulfill this role, as their pharmacophores occupy different regions of the TP active site [2]. The isothiouronium moiety's permanent positive charge also enables interrogation of electrostatic contributions to TP binding that are absent in neutral-amino or neutral-heterocyclic analogs [3].

Scenario 2: Isothiouronium-Based Prodrug Design Leveraging pH-Dependent Thiol Release

The hydrolytic lability of the isothiouronium group in CAS 4905-70-8 enables its use as a prodrug or protecting group strategy for 5-mercaptomethyluracil [1]. Under mildly alkaline conditions (pH > 7), the isothiouronium cation undergoes nucleophilic displacement to release the free thiol, a functionality that can be exploited for: (a) intracellular thiol delivery in tumor microenvironments (where pH is often acidic, stabilizing the prodrug form); (b) metal-chelating agent design (the released thiol can coordinate transition metals); or (c) bioconjugation via thiol-disulfide exchange [2]. This latent reactivity is structurally unique to the isothiouronium subclass and cannot be replicated by 6-amino-5-bromouracil or Tipiracil, which lack hydrolytically labile sulfur-nitrogen bonds [3].

Scenario 3: Cancer Metastasis Inhibition Research Targeting the TP/PD-ECGF Angiogenic Pathway

The patent families covering amidinothio uracils (US 6,255,314; EP 0884051 A1) specifically claim their use for inhibiting cancer metastasis via thymidine phosphorylase (PD-ECGF) inhibition, a mechanism linked to the angiogenic activity of TP [1]. This distinguishes the amidinothio subclass from Tipiracil, which was developed primarily as a pharmacokinetic enhancer for trifluridine (TAS-102) rather than as a standalone anti-metastatic agent [2]. For academic or industrial programs focused on TP as an angiogenic target in metastasis, CAS 4905-70-8 represents the parent compound of a patent-claimed subclass specifically directed at this indication, providing both a research tool and a potential scaffold for further optimization [3].

Scenario 4: Procurement of Verified NCI Repository Compound for Institutional Screening Programs

Institutions operating under NCI-sponsored screening programs or seeking compounds with documented NCI-60 screening provenance benefit from selecting NSC-registered compounds. CAS 4905-70-8 (NSC 529424) carries an NCI accession number, enabling retrieval of any existing screening data from NCI/DTP archives and ensuring chain-of-custody documentation [1]. The compound's FTIR reference spectrum, deposited from a sample originating at Memorial Sloan-Kettering Cancer Center [2], provides an additional layer of identity verification that is not always available for other uracil analogs procured from commercial vendors. For laboratories requiring GLP-like documentation of compound identity and provenance, this combination of NCI repository status and authenticated spectroscopic reference data represents a procurement advantage over non-repository, non-characterized analogs [3].

Quote Request

Request a Quote for (2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.